molecular formula C10H9FO2 B1390492 2-Fluoro-2-phenylcyclopropanecarboxylic acid CAS No. 914221-42-4

2-Fluoro-2-phenylcyclopropanecarboxylic acid

Cat. No.: B1390492
CAS No.: 914221-42-4
M. Wt: 180.17 g/mol
InChI Key: ULOVTWLQHAOUKT-UHFFFAOYSA-N
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Description

2-Fluoro-2-phenylcyclopropanecarboxylic acid is a fluorinated cyclopropane derivative of significant interest in medicinal chemistry and pharmaceutical research. The incorporation of a fluorine atom can dramatically alter a molecule's electronic properties, metabolic stability, and binding affinity, making this compound a valuable building block for drug discovery . Cyclopropane-containing scaffolds, like this one, are prized for their rigid, defined conformations and unique steric properties. These characteristics are exploited to design bioactive compounds with enhanced potency, increased metabolic stability, and improved pharmacokinetic profiles . Research into closely related 1-phenylcyclopropanecarboxamide derivatives has demonstrated distinct and effective inhibition of proliferation in human cancer cell lines, such as the U937 pro-monocytic human myeloid leukemia cell line, highlighting the potential of this chemical class in developing novel antiproliferative agents . This compound serves as a key synthetic intermediate for the development of new therapeutic agents. The carboxylic acid functional group allows for further derivatization, particularly through amide coupling reactions to create a diverse library of molecules for biological screening . Safety Note: This product is labeled with the signal word "Warning" and may cause skin, eye, or respiratory irritation. Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated area . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-fluoro-2-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOVTWLQHAOUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670002
Record name 2-Fluoro-2-phenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914221-42-4
Record name 2-Fluoro-2-phenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview:

This approach involves the cyclopropanation of styrene or related alkenes with diazo compounds or carbene precursors. The process typically employs diazocompounds such as ethyl diazoacetate in the presence of catalysts, leading to the formation of cyclopropane derivatives bearing phenyl groups.

Key Reaction:

  • Reaction of styrene with ethyl diazoacetate catalyzed by transition metals (e.g., copper, rhodium) to form trans- or cis- cyclopropane esters.
  • Subsequent hydrolysis and functionalization yield the carboxylic acid.

Research Findings:

  • This method offers high stereoselectivity and yields, but challenges include controlling stereochemistry and managing hazardous diazo reagents.
  • For example, trans-2-phenylcyclopropane carboxylic acid can be obtained via this route with yields exceeding 80%, depending on conditions.

Data Table:

Step Reagents Catalyst Yield (%) Stereoselectivity Notes
Cyclopropanation Styrene + Ethyl diazoacetate Rhodium or Copper 80-90 Trans selectivity Hazardous reagents

Fluorination of Cyclopropane Intermediates

Method Overview:

Multi-Step Synthesis via Halogenated Precursors

Method Overview:

A common industrial route involves halogenation of cyclopropane carboxylic acids, followed by fluorination and subsequent functionalization.

Key Steps:

  • Synthesis of 2-halo-2-phenylcyclopropanecarboxylic acid via halogenation of cyclopropane derivatives.
  • Fluorination of the halogenated intermediate to introduce fluorine.
  • Final acidification and purification to obtain the target compound.

Research Findings:

  • This method is scalable and adaptable for industrial production, with high yields (~80%) and good stereocontrol.
  • The process is facilitated by catalysts and optimized reaction conditions to minimize side reactions.

Data Table:

Step Reagents Conditions Yield (%) Remarks
Halogenation Cyclopropane carboxylic acid + Cl2 / Br2 UV or heat 85 Regioselective
Fluorination Halogenated intermediate + DAST/Xenon difluoride Room temp 75-85 Stereoselective

Preparation via Metal-Mediated Reactions

Method Overview:

This involves metal-mediated reactions such as the reaction of halogenated cyclopropanecarboxylic acids with metals (e.g., magnesium, zinc) in the presence of bases, facilitating fluorination or ring-opening processes.

Research Findings:

  • Metal reduction or transmetallation can be used to generate reactive intermediates for fluorination.
  • These methods often improve yields and stereoselectivity, especially when combined with chiral catalysts.

Data Table:

Reagents Metal Conditions Yield (%) Notes
Halogenated cyclopropane Magnesium / Zinc Elevated temperature 70-80 Enhanced stereocontrol

Summary of Key Data

Preparation Method Main Reagents Typical Yield (%) Advantages Limitations
Cyclopropanation + Hydrolysis Styrene + diazo compounds 80-90 High stereoselectivity Hazardous reagents
Halogenation + Fluorination Cyclopropane derivatives + fluorinating agents 70-85 Scalable, high yield Requires multiple steps
Metal-mediated fluorination Halogenated intermediates + metals 70-80 Good stereocontrol Metal handling

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-phenylcyclopropanecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the cyclopropane ring.

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the cyclopropane ring can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted cyclopropanes.

Scientific Research Applications

2-Fluoro-2-phenylcyclopropanecarboxylic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-2-phenylcyclopropanecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 914221-39-9 C₁₀H₉FO₂ 180.18 Pharmaceutical intermediate, bioisostere
2-(4-Fluorophenyl)cyclopropanecarboxylic acid 879324-64-8 C₁₀H₉FO₂ 180.18 Synthetic versatility in drug design
2,2-Difluoro-1-phenylcyclopropanecarboxylic acid N/A C₁₀H₈F₂O₂ 198.17 Enhanced acidity, material science
cis-2-Phenylcyclopropanecarboxylic acid 939-89-9 C₁₀H₁₀O₂ 162.19 Non-fluorinated analog for comparative studies
NSC 368390 (DuP-785) N/A C₂₃H₁₆F₂NNaO₂ 413.37 Anticancer activity against solid tumors

Biological Activity

2-Fluoro-2-phenylcyclopropanecarboxylic acid (also known as rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid) has garnered attention in medicinal chemistry due to its significant biological activity. This compound is primarily studied for its potential as an inhibitor of monoamine oxidases (MAOs), which are critical enzymes involved in the metabolism of neurotransmitters.

Chemical Structure and Properties

The unique structure of this compound includes a cyclopropane ring, a phenyl group, and a carboxylic acid functional group. The incorporation of fluorine is particularly noteworthy as it enhances the compound's biological efficacy compared to non-fluorinated analogs.

Chemical Formula: C10_{10}H9_{9}F\O

The biological activity of this compound is primarily attributed to its interaction with MAOs. The presence of the fluorine atom improves hydrogen bonding capabilities, facilitating stronger interactions with enzyme active sites. The compound exhibits competitive inhibition against MAOs, with studies indicating that it has enhanced activity due to this fluorination.

Inhibition of Monoamine Oxidases

Research indicates that this compound acts as a potent inhibitor of both MAO A and MAO B. The selectivity and potency can vary based on structural modifications and the presence of substituents on the phenyl ring.

Compound MAO A Inhibition MAO B Inhibition Selectivity Index
This compoundModerateHigh100:1 (MAO B:MAO A)
TranylcypromineHighModerate3:1
1-PhenylcyclopropylamineLowModerateN/A

The selectivity index indicates that this compound is significantly more selective for MAO B compared to MAO A, making it a candidate for further therapeutic exploration, particularly in treating depression and anxiety disorders.

Antimicrobial Properties

In addition to its role as an MAO inhibitor, studies have suggested that fluorinated cyclopropanes, including this compound, may exhibit antimicrobial properties. This aspect opens avenues for its application in pharmaceutical formulations aimed at combating bacterial infections.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MAO Inhibition :
    • Researchers investigated the inhibitory effects of various analogs on recombinant human liver MAOs.
    • Results indicated that the fluorinated compounds demonstrated enhanced inhibition compared to their non-fluorinated counterparts.
    • The study concluded that structural modifications could lead to more potent inhibitors with fewer side effects.
  • Antimicrobial Activity Assessment :
    • A series of tests were performed against common bacterial strains.
    • The findings revealed that certain concentrations of this compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.

Future Research Directions

While current studies highlight the promising biological activities of this compound, further research is necessary to elucidate its mechanisms of action fully. Future investigations should focus on:

  • Exploring structure-activity relationships (SAR) to optimize potency and selectivity.
  • Conducting in vivo studies to assess therapeutic efficacy and safety profiles.
  • Investigating potential side effects associated with long-term use.

Q & A

Q. What structural features distinguish 2-Fluoro-2-phenylcyclopropanecarboxylic acid from similar fluorinated cyclopropane derivatives?

The compound’s uniqueness lies in its cyclopropane ring fused with a fluorine atom and a phenyl group at the 2-position. This combination introduces both steric strain (from the cyclopropane) and electronic effects (due to fluorine’s electronegativity). Compared to analogs like 2-(4-fluorophenyl)propanoic acid, the cyclopropane ring enhances rigidity, potentially improving target binding specificity. A comparative analysis (see table below) highlights its distinct pharmacophore profile .

CompoundUnique FeatureRelevance
2-Fluoropropionic acidSimpler structure, single fluorineLimited binding selectivity
1-(4-Fluorophenyl)cyclopropane-Fluorine on phenyl, cyclopropane rigidityImproved receptor affinity
2-Fluoro-2-phenylcyclopropane-Dual fluorine + phenyl on cyclopropaneEnhanced bioactivity and selectivity

Q. What synthetic methodologies are foundational for producing this compound?

Synthesis typically involves cyclopropanation strategies, such as reacting fluorinated alkenes with diazo esters (e.g., ethyl diazoacetate) under controlled conditions. Post-synthetic oxidation of intermediates (e.g., ethyl trans-2-(2-fluorophenyl)cyclopropanecarboxylate) yields the carboxylic acid moiety. Key steps include optimizing reaction pH and temperature to minimize side products like halogenated derivatives .

Q. How should researchers handle and store this compound to maintain stability?

Store the compound in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture and light. Purity (>98%) should be verified via HPLC or NMR prior to experimental use, with certificates of analysis (COA) ensuring batch consistency .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans) in the cyclopropane ring affect biological activity?

The trans configuration (e.g., trans-2-phenylcyclopropanecarboxylic acid) imposes distinct conformational constraints, influencing interactions with enzymes like cyclooxygenase-2 (COX-2). Computational docking studies suggest that the trans isomer aligns better with hydrophobic pockets in inflammatory targets, enhancing inhibitory potency. Chiral resolution via chiral HPLC or enzymatic methods is critical for isolating enantiomerically pure samples .

Q. What strategies resolve contradictions in reported biological activities of fluorinated cyclopropane derivatives?

Discrepancies often arise from variations in fluorine positioning (e.g., ortho vs. para on phenyl) or cyclopropane stereochemistry. Systematic structure-activity relationship (SAR) studies, combined with molecular dynamics simulations, can clarify these effects. For example, 2-fluoro substitution on the phenyl group (vs. 4-fluoro) may improve binding to γ-aminobutyric acid (GABA) receptors due to altered dipole interactions .

Q. Which analytical techniques are most effective for characterizing fluorinated cyclopropane derivatives?

  • NMR : ¹⁹F NMR quantifies fluorine environments; coupling constants reveal cyclopropane ring strain.
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks.
  • LC-MS/MS : Detects trace impurities (e.g., oxidation byproducts) with high sensitivity.
  • Chiral HPLC : Ensures enantiomeric purity (>99% ee) for pharmacological studies .

Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?

Use flow chemistry to control exothermic cyclopropanation reactions, reducing diazo compound decomposition. Catalytic systems (e.g., Rh₂(OAc)₄) improve regioselectivity, while scavenging agents (e.g., silica-bound thiourea) trap reactive intermediates. Green solvents (e.g., cyclopentyl methyl ether) enhance safety and sustainability .

Methodological Notes

  • Biological Assay Design : Use enzyme inhibition assays (e.g., COX-2) with fluorogenic substrates to measure IC₅₀ values. Include positive controls (e.g., indomethacin) and validate results via isothermal titration calorimetry (ITC) .
  • Computational Modeling : Employ density functional theory (DFT) to predict fluorine’s impact on electron distribution and binding affinity. Compare with crystallographic data to validate models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-phenylcyclopropanecarboxylic acid
Reactant of Route 2
2-Fluoro-2-phenylcyclopropanecarboxylic acid

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